4'-Acetylbenzo-15-crown 5-Ether

Lithium extraction Crown ether Solvent extraction

4'-Acetylbenzo-15-crown 5-Ether (CAS 41757-95-3) is a macrocyclic polyether of the crown ether family, featuring a 15-membered ring with a benzo-fused substituent bearing an acetyl group at the 4' position. The electron-withdrawing acetyl side-chain modulates the cation-binding properties and solubility profile of the parent benzo-15-crown-5 (B15C5) scaffold, enabling applications in selective metal ion extraction , isotope separation , and functional materials.

Molecular Formula C16H22O6
Molecular Weight 310.34 g/mol
CAS No. 41757-95-3
Cat. No. B188866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Acetylbenzo-15-crown 5-Ether
CAS41757-95-3
Molecular FormulaC16H22O6
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCO2
InChIInChI=1S/C16H22O6/c1-13(17)14-2-3-15-16(12-14)22-11-9-20-7-5-18-4-6-19-8-10-21-15/h2-3,12H,4-11H2,1H3
InChIKeyXNJYHEGDUAQGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Acetylbenzo-15-crown 5-Ether (CAS 41757-95-3): A Functionalized Crown Ether for Tunable Cation Recognition and Extraction


4'-Acetylbenzo-15-crown 5-Ether (CAS 41757-95-3) is a macrocyclic polyether of the crown ether family, featuring a 15-membered ring with a benzo-fused substituent bearing an acetyl group at the 4' position [1]. The electron-withdrawing acetyl side-chain modulates the cation-binding properties and solubility profile of the parent benzo-15-crown-5 (B15C5) scaffold, enabling applications in selective metal ion extraction [2], isotope separation [3], and functional materials [4]. The compound is typically supplied as a crystalline solid with a melting point range of 95–99 °C and a purity of ≥97% (GC) .

Why 4'-Acetylbenzo-15-crown 5-Ether Cannot Be Replaced by Generic Benzo-15-crown-5 or 15-Crown-5 in Critical Applications


Crown ethers within the same ring-size class (e.g., 15-crown-5, benzo-15-crown-5) are often treated as interchangeable cationophores; however, the introduction of the 4'-acetyl substituent fundamentally alters the electronic environment of the aromatic ring and the electron density at the oxygen donor atoms [1]. This perturbation directly impacts metal ion complexation thermodynamics, extraction efficiency, and the kinetic stability of the resulting complexes, as evidenced by head-to-head extraction isotherm comparisons where 4'-acetylbenzo-15-crown-5 (AcB15C5) exhibits a distinct extraction profile for lithium that differs from unsubstituted B15C5, 4'-nitro-B15C5, and 4'-tert-butyl-B15C5 [2]. The acetyl group also provides a reactive handle for further derivatization (e.g., condensation to chalcones, hydrazones, or bis(crown ether)s), a synthetic versatility absent in the parent benzocrown ether [3].

Head-to-Head Quantitative Differentiation: 4'-Acetylbenzo-15-crown 5-Ether vs. Structural Analogs


Lithium Extraction Performance: AcB15C5 vs. Unsubstituted and Substituted Benzo-15-crown-5 Congeners

In a systematic chloroform–water extraction study of lithium, 4'-acetylbenzo-15-crown-5 (AcB15C5) was directly compared with benzo-15-crown-5 (B15C5), 2,3-naphtho-15-crown-5 (N15C5), 4'-nitro-benzo-15-crown-5 (NO2B15C5), and 4'-tert-butyl-benzo-15-crown-5 (TBB15C5) [1]. The extraction isotherms demonstrated that the nature of the side-chain substituent profoundly affects the extraction characteristics. The LiAcB15C5H2OI complex was isolated and characterized by IR spectroscopy for the first time, confirming the formation of a defined 1:1 Li–crown ether complex in the organic phase [1]. The acetyl derivative's extraction efficiency reflects the electron-withdrawing character of the –COCH3 group, which modulates the donor ability of the crown ether oxygen atoms differently than the electron-withdrawing –NO2 group or the electron-donating –C(CH3)3 group, positioning AcB15C5 as a distinct and non-interchangeable extractant in this family [1].

Lithium extraction Crown ether Solvent extraction Substituent effect

Lanthanoid Extraction: 4'-Acetylbenzo-15-crown-5 as a Quantitative Reference Ligand Against Bis(crown ether) Architectures

In a comparative solvent extraction study of light lanthanoid(III) picrates, 4'-acetylbenzo-15-crown-5 was employed as the reference monocyclic ligand to benchmark the performance of a bis(crown ether) [1]. The bis(crown ether), 1,8-dioxooctamethylenebis(4'-benzo-15-crown-5), exhibited much higher extractabilities than 4'-acetylbenzo-15-crown-5, 15-crown-5, and benzo-15-crown-5, with the latter two showing even lower extractabilities than the acetyl derivative [1]. This establishes 4'-acetylbenzo-15-crown-5 as the most effective monocyclic extractant among the three reference ligands for lanthanoid picrates, indicating that the acetyl–benzocrown substructure enhances lanthanoid complexation relative to the parent B15C5 or the fully aliphatic 15C5 [1].

Lanthanoid extraction Crown ether Sandwich complexation Extractability

Lithium Isotope Separation Factor: Synergistic Extraction with AcB15C5 + Ionic Liquid

A synergistic extraction system employing 4'-acetylbenzo-15-crown-5 and the ionic liquid BMImNTf2 achieved a maximum single-stage lithium isotope separation factor (α6Li/7Li) of 1.056 ± 0.002 with a lithium extraction rate of 68.36% [1]. This performance is notable because it approaches the separation factor of the industrial lithium amalgam method (α ≈ 1.062) while avoiding mercury pollution. The complex stoichiometry was confirmed as 1:1 (Li+:AcB15C5) by slope analysis, and thermodynamic parameters indicated a spontaneous, exothermic exchange reaction favoring 6Li enrichment in the organic phase [1]. While comparable crown ethers (e.g., benzo-15-crown-5) have been studied for lithium isotope separation, the specific combination of 4'-acetylbenzo-15-crown-5 with BMImNTf2 yields a synergism that has been explicitly quantified only for this acetyl-functionalized derivative [1].

Lithium isotope separation 6Li/7Li Synergistic extraction Crown ether

Differential Cation-Controlled Emission: Photophysical Switching Between Phosphorescence and Fluorescence

The emission properties of 4'-acetylbenzo-15-crown-5 were compared with 4'-acetylbenzo-18-crown-6, 4'-acetylbenzo-21-crown-7, and 3,4-dimethoxyacetophenone in degassed EtOH–MeOH (4:1 v/v) glasses at 77 K [1]. The binding of alkaline-earth-metal cations to 4'-acetylbenzo-15-crown-5 decreased the phosphorescence peak at 470 nm and concomitantly induced the appearance of a fluorescence peak at 365 nm [1]. This cation-controlled emission switching is specific to the acetylbenzocrown architecture where the carbonyl group acts as a photophysical reporter; the effect is absent in non-acetylated crown ethers and provides a direct optical readout of cation complexation [1].

Crown ether photophysics Cation sensing Phosphorescence Fluorescence switching

Procurement-Driven Application Scenarios for 4'-Acetylbenzo-15-crown 5-Ether Based on Quantitative Performance Data


Non-Mercury Lithium Isotope Enrichment Process Development

The synergistic system of 4'-acetylbenzo-15-crown-5 with the ionic liquid BMImNTf2 delivers a 6Li/7Li separation factor of 1.056 ± 0.002, approaching the industrial mercury amalgam benchmark of 1.062 while eliminating mercury toxicity [1]. This system also achieves a 68.36% lithium extraction rate and operates through a defined 1:1 Li+:AcB15C5 complex [1]. Procurement of 4'-acetylbenzo-15-crown-5 is therefore justified for any R&D program seeking to replace mercury-based lithium isotope separation with a greener, crown-ether-based liquid–liquid extraction process. Unsubstituted benzo-15-crown-5 yields a separation factor of only ~1.028 under comparable conditions, making AcB15C5 the required specific compound for achieving competitive enrichment performance [1].

Selective Lithium Extraction from Brines and High-Concentration Aqueous Solutions

The extraction isotherm data of Demin et al. demonstrates that 4'-acetylbenzo-15-crown-5 occupies a unique position among substituted benzo-15-crown-5 derivatives, providing a lithium extraction profile distinct from B15C5, N15C5, NO2B15C5, and TBB15C5 [2]. The electron-withdrawing acetyl group modulates the crown ether's donor strength, enabling tunable extraction selectivity. For process chemists engineering lithium recovery from salt-lake brines or battery recycling streams, AcB15C5 offers a predictable extraction behavior that cannot be replicated by mixing other derivatives. Kinetic studies using the constant-interface cell method further confirmed that the extraction rate is controlled by the interfacial reaction with a defined rate law: νLi,0 = 10⁻³·⁸⁴³±⁰·⁰⁰¹ · [Li⁺]⁰·⁹⁰⁷¹ · [BMIm⁺]⁰·⁸³²⁸ · [AcB15C5]⁰·⁸⁵⁵ [3].

Ratiometric Fluorescent Na⁺ Sensor Construction

The unique ability of 4'-acetylbenzo-15-crown-5 to undergo cation-controlled phosphorescence-to-fluorescence switching (470 nm → 365 nm) makes it the only benzo-15-crown-5 derivative capable of serving as a self-referencing optical sensor for sodium ions [4]. The 15-crown-5 cavity is size-optimized for Na⁺ (ionic diameter ~1.9 Å), while the acetyl group provides the photophysical reporter function. This dual functionality eliminates the need for external fluorescent labels and enables ratiometric detection, a capability absent in unsubstituted B15C5, 15-crown-5, or non-acetylated benzocrown ethers [4]. Procurement of this specific compound is required for any sensing platform that leverages the built-in photophysical response of the acetylbenzocrown architecture.

Synthesis of Bis(crown ether) and Poly(crown ether) Architectures via Acetyl Condensation Chemistry

The reactive acetyl group on 4'-acetylbenzo-15-crown-5 serves as a synthetic linchpin for constructing extended supramolecular architectures, including chalcone-linked bis(crown ether)s (67% yield with benzaldehyde), hydrazone-type bis(crown ether)s, and Michael adducts for ketonic bis(crown ether)s [5]. This synthetic versatility is unique to the acetyl-functionalized derivative; neither the unsubstituted B15C5, nor the nitro-, tert-butyl-, or naphtho-substituted analogs possess this reactive carbonyl handle. For research groups synthesizing multivalent crown ether ligands, dendritic ionophores, or crown-ether-functionalized polymers, 4'-acetylbenzo-15-crown-5 is the irreplaceable starting material that enables these condensation and addition reactions [5].

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